Cas no 2172177-60-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include a phenylbutanoic acid backbone and an Fmoc-protected aminoacetamido group, offering selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its compatibility with standard Fmoc chemistry protocols. The phenylbutanoic acid moiety enhances hydrophobicity, which can be advantageous for modifying peptide solubility or interactions. The product’s stability and well-defined reactivity make it a reliable building block for constructing complex peptides with tailored properties. It is commonly employed in pharmaceutical research and bioconjugation applications.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid structure
2172177-60-3 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid
CAS番号:2172177-60-3
MF:C27H26N2O5
メガワット:458.505747318268
CID:6000458
PubChem ID:165529601

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
    • 2172177-60-3
    • EN300-1493016
    • インチ: 1S/C27H26N2O5/c30-25(29-24(14-15-26(31)32)18-8-2-1-3-9-18)16-28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: MHVGFZORSRHFOC-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(NC(C1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 458.18417193g/mol
  • どういたいしつりょう: 458.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 685
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493016-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
2500mg
$1370.0 2023-09-28
Enamine
EN300-1493016-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
10000mg
$3007.0 2023-09-28
Enamine
EN300-1493016-2.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1493016-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1493016-0.5g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1493016-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
1g
$3368.0 2023-06-05
Enamine
EN300-1493016-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
5g
$9769.0 2023-06-05
Enamine
EN300-1493016-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
5000mg
$2028.0 2023-09-28
Enamine
EN300-1493016-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
1000mg
$699.0 2023-09-28
Enamine
EN300-1493016-500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid
2172177-60-3
500mg
$671.0 2023-09-28

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acidに関する追加情報

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid (CAS No. 2172177-60-3)

The compound 4-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid, with the CAS registry number 2172177-60-3, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl substituent, and a butanoic acid backbone. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this molecule suggests potential applications in drug delivery systems and bioconjugation technologies.

Recent studies have highlighted the versatility of this compound in various biochemical applications. For instance, researchers have explored its role in the synthesis of bioactive peptides and its ability to enhance the stability of peptide-based drugs. The phenyl group attached to the butanoic acid backbone contributes to the molecule's hydrophobicity, which is advantageous in drug design for improving membrane permeability and bioavailability. Furthermore, the Fmoc group's reactivity under specific conditions allows for precise control over the synthesis process, making this compound a valuable tool in medicinal chemistry.

In terms of structural analysis, the molecule exhibits a unique balance between hydrophilic and hydrophobic regions. The Fmoc group introduces a bulky, lipophilic domain, while the butanoic acid moiety provides a carboxylic acid functionality that can participate in hydrogen bonding. This dual nature makes the compound suitable for applications requiring both solubility in organic solvents and interaction with polar environments. Recent advancements in computational chemistry have enabled detailed modeling of this compound's conformational flexibility and its potential interactions with biological targets.

The synthesis of 4-{(9H-fluoren-9-yl)methoxycarbonylamino}acetamido-4-phenylbutanoic acid involves multi-step organic reactions, including Friedel-Crafts acylation and nucleophilic substitution. These reactions are optimized to ensure high yields and purity, which are critical for its intended applications. Researchers have also investigated alternative synthetic pathways using catalytic methods to enhance efficiency and reduce environmental impact.

One of the most promising areas of research involving this compound is its application in drug delivery systems. The Fmoc group's ability to act as a protecting agent during peptide synthesis has been leveraged to develop targeted drug delivery vehicles. Additionally, the phenyl substituent's electronic properties make it an attractive candidate for use in fluorescent labeling agents, which are essential in biomedical imaging.

Recent studies have also explored the use of this compound in materials science, particularly in the development of self-healing polymers and stimuli-responsive materials. Its ability to undergo reversible chemical transformations under specific conditions makes it a potential candidate for advanced material applications.

In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonylamino}acetamido-4-phenylbutanoic acid (CAS No. 2172177-60-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented research, positions it as a key molecule in contemporary chemical innovation.

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